![molecular formula C16H22O B14327835 {[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene CAS No. 104693-23-4](/img/structure/B14327835.png)
{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene is an organic compound characterized by its unique structure, which includes a benzene ring attached to a hepta-1,5-dien-1-yl group through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene typically involves the following steps:
Preparation of the Hepta-1,5-dien-1-yl Intermediate: This can be achieved through the reaction of 5,6-dimethylhepta-1,5-diene with appropriate reagents under controlled conditions.
Formation of the Ether Linkage: The hepta-1,5-dien-1-yl intermediate is then reacted with benzyl alcohol in the presence of a strong acid catalyst to form the ether linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds in the hepta-1,5-dien-1-yl group.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated pressure.
Substitution: Nitric acid, halogens, Lewis acid catalysts.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, halobenzene derivatives.
Aplicaciones Científicas De Investigación
{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is studied for its potential biological activity and interactions with various biomolecules.
Medicinal Chemistry: Researchers investigate its potential as a lead compound for the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of {[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}toluene: Similar structure with a toluene ring instead of benzene.
{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}phenol: Contains a phenol group instead of benzene.
Uniqueness
{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields, including organic synthesis and materials science.
Propiedades
Número CAS |
104693-23-4 |
|---|---|
Fórmula molecular |
C16H22O |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
5,6-dimethylhepta-1,5-dienoxymethylbenzene |
InChI |
InChI=1S/C16H22O/c1-14(2)15(3)9-7-8-12-17-13-16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3 |
Clave InChI |
GRUSSPZCGFHQBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)CCC=COCC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


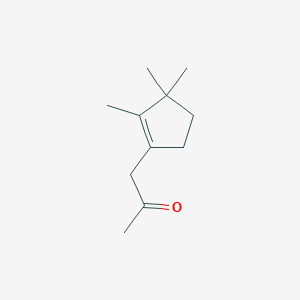
![Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14327764.png)
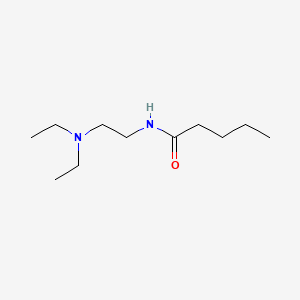
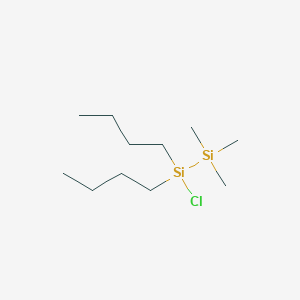

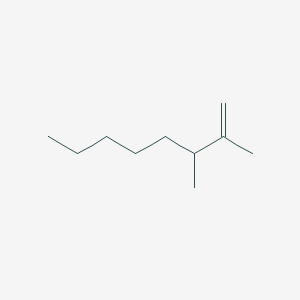

![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)

![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)

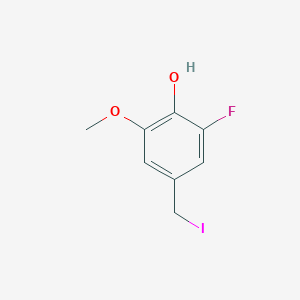
![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)

